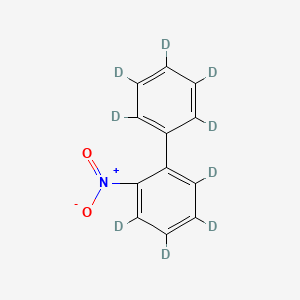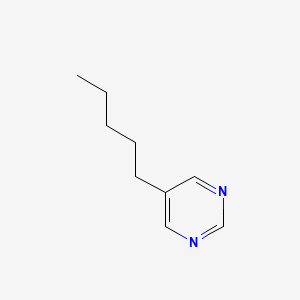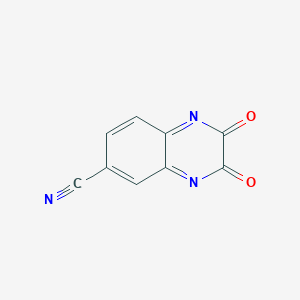![molecular formula C25H25N3OS B13829402 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}benzohydrazide](/img/structure/B13829402.png)
4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}benzohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a dihydroisoquinoline core, which is known for its biological activity and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}benzohydrazide typically involves multiple stepsThe reaction conditions often require specific catalysts and reagents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize efficient catalysts and optimized reaction conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the production efficiency and reduce the overall cost .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}benzohydrazide undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the use of hydrogen gas or hydride donors.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like CAN and NaBrO3, reducing agents such as hydrogen gas, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups onto the aromatic rings .
Applications De Recherche Scientifique
4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}benzohydrazide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}benzohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound’s structure allows it to fit into hydrophobic pockets within the enzyme, stabilizing the enzyme-inhibitor complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: This compound is a potent and selective inhibitor of aldo-keto reductase AKR1C3.
3,4-dihydroisoquinolin-1(2H)-one derivatives: These derivatives have shown significant biological activity and are used in plant disease management.
Uniqueness
4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}benzohydrazide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form stable complexes with enzymes sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C25H25N3OS |
|---|---|
Poids moléculaire |
415.6 g/mol |
Nom IUPAC |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C25H25N3OS/c1-30-24-12-8-19(9-13-24)16-26-27-25(29)22-10-6-20(7-11-22)17-28-15-14-21-4-2-3-5-23(21)18-28/h2-13,16H,14-15,17-18H2,1H3,(H,27,29)/b26-16+ |
Clé InChI |
XZPPHDOCPOFQBC-WGOQTCKBSA-N |
SMILES isomérique |
CSC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3 |
SMILES canonique |
CSC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-nitrophenyl)methyl (2S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13829321.png)

![(1R,2R,5S,8S,9S,11R,12S,16R,17S,18R,20R,21S,25S,31S)-7-(hydroxymethyl)-17,21-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione](/img/structure/B13829348.png)
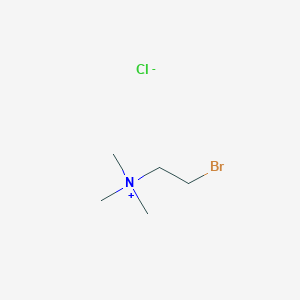

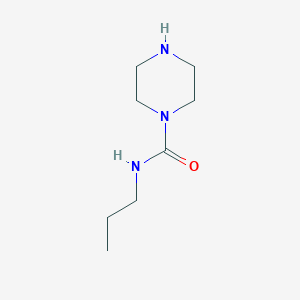
![3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13829358.png)
